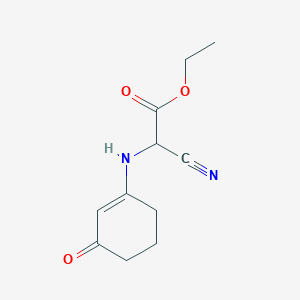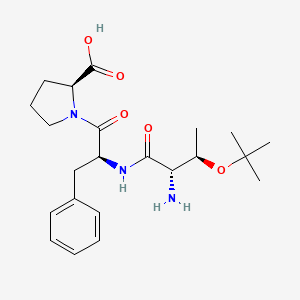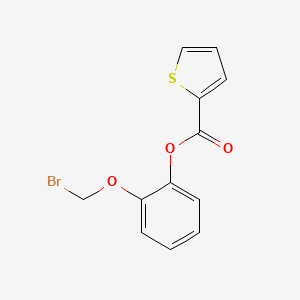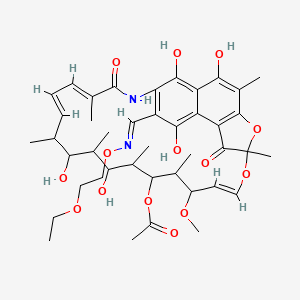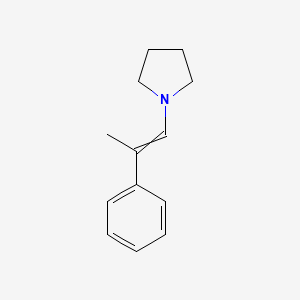
1-(2-Phenylprop-1-en-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylprop-1-en-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenylpropene moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylprop-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with phenylpropyne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-nitrogen bond .
Industrial Production Methods: Industrial production of this compound may involve the continuous flow synthesis method, where reactants are continuously fed into a reactor. This method ensures high yield and purity of the product. The reaction conditions often include elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate .
化学反応の分析
Types of Reactions: 1-(2-Phenylprop-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
1-(2-Phenylprop-1-en-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-Phenylprop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenylpropene moiety.
Phenylpropyne: Contains the phenylpropene moiety but lacks the pyrrolidine ring.
Pyrrolizidine: Contains a similar nitrogen heterocycle but with a different ring structure
Uniqueness: 1-(2-Phenylprop-1-en-1-yl)pyrrolidine is unique due to its combination of the pyrrolidine ring and phenylpropene moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
50888-81-8 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
1-(2-phenylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-12(11-14-9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChIキー |
WRANAUPYVAUXQC-UHFFFAOYSA-N |
正規SMILES |
CC(=CN1CCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


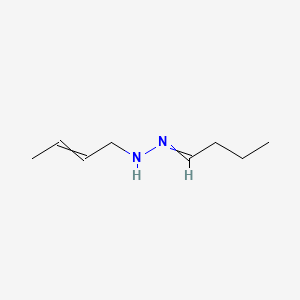
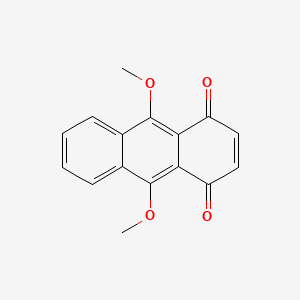
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
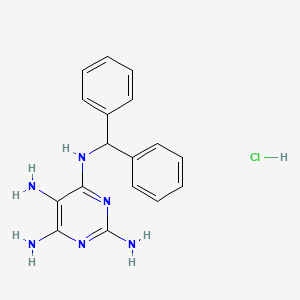


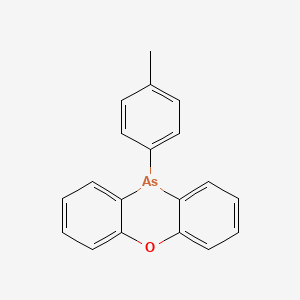

![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
